molecular formula C14H22O B12784009 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1(or 2)-cyclohexen-1-yl)- CAS No. 79-70-9

3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1(or 2)-cyclohexen-1-yl)-

Cat. No.: B12784009
CAS No.: 79-70-9
M. Wt: 206.32 g/mol
InChI Key: BGKCUGPVLVNPSG-UHFFFAOYSA-N
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Description

3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1(or 2)-cyclohexen-1-yl)- is a chemical compound with a unique structure that combines a butenone moiety with a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1(or 2)-cyclohexen-1-yl)- typically involves the reaction of a suitable cyclohexene derivative with a butenone precursor under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the cyclohexene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1(or 2)-cyclohexen-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the butenone moiety to a saturated ketone.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the butenone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated ketones.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1(or 2)-cyclohexen-1-yl)- has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of novel materials with unique properties, such as polymers and resins.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1(or 2)-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, resulting in changes to the structure and function of the target molecules. The exact pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Buten-2-one: A simpler analog without the cyclohexene ring.

    4-Methyl-3-penten-2-one: A similar compound with a different substitution pattern on the butenone moiety.

    Cyclohexenone derivatives: Compounds with a cyclohexene ring and various functional groups.

Uniqueness

3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1(or 2)-cyclohexen-1-yl)- is unique due to the presence of both a butenone moiety and a highly substituted cyclohexene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

79-70-9

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

4-(2,5,6,6-tetramethylcyclohexen-1-yl)but-3-en-2-one

InChI

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11H,6-7H2,1-5H3

InChI Key

BGKCUGPVLVNPSG-UHFFFAOYSA-N

Isomeric SMILES

CC1CCC(=C(C1(C)C)/C=C/C(=O)C)C

Canonical SMILES

CC1CCC(=C(C1(C)C)C=CC(=O)C)C

Origin of Product

United States

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